methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate
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Overview
Description
Methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate is a synthetic organic compound with the molecular formula C17H21N3O3S . This compound belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate typically involves the reaction of 4-cyclohexylphenol with methyl 2-bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the desired thiadiazole derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Substitution: Various nucleophiles such as amines or alcohols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted carbamates.
Scientific Research Applications
Methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors, leading to the modulation of biological processes such as inflammation, cell proliferation, and microbial growth . The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparison with Similar Compounds
Methyl {5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbamate can be compared with other similar compounds, such as:
- 5-((4-Cyclohexylphenoxy)methyl)-4-methyl-4H-1,2,4-triazole-3-thiol
- 5-((4-Cyclohexylphenoxy)methyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
These compounds share structural similarities but differ in their functional groups and specific biological activities.
Properties
IUPAC Name |
methyl N-[5-[(4-cyclohexylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-22-17(21)18-16-20-19-15(24-16)11-23-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h7-10,12H,2-6,11H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMVWMNTROYRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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